3-(Tert-Butoxy)-6-Chloropyridazine
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Overview
Description
3-(Tert-Butoxy)-6-Chloropyridazine is an organic compound that belongs to the pyridazine family. Pyridazines are heterocyclic aromatic compounds containing a six-membered ring with two adjacent nitrogen atoms. The tert-butoxy group and the chlorine atom attached to the pyridazine ring confer unique chemical properties to this compound, making it valuable in various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Tert-Butoxy)-6-Chloropyridazine typically involves the introduction of the tert-butoxy group and the chlorine atom onto the pyridazine ring. One common method is the reaction of 3-hydroxy-6-chloropyridazine with tert-butyl alcohol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction proceeds via nucleophilic substitution, where the hydroxyl group is replaced by the tert-butoxy group.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of flow microreactor systems has been shown to be more efficient and sustainable compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
3-(Tert-Butoxy)-6-Chloropyridazine undergoes various chemical reactions, including:
Oxidation: The tert-butoxy group can be oxidized to form tert-butyl esters.
Reduction: The chlorine atom can be reduced to form the corresponding pyridazine derivative.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Sodium tert-butoxide (NaOtBu) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Major Products Formed
Oxidation: Tert-butyl esters.
Reduction: 3-(Tert-Butoxy)-6-pyridazine.
Substitution: Various substituted pyridazine derivatives depending on the nucleophile used.
Scientific Research Applications
3-(Tert-Butoxy)-6-Chloropyridazine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmaceuticals targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(Tert-Butoxy)-6-Chloropyridazine involves its interaction with specific molecular targets. The tert-butoxy group and the chlorine atom can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, such as enzymes or receptors, modulating their activity and leading to specific biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3-(Tert-Butoxy)-6-Fluoropyridazine: Similar structure but with a fluorine atom instead of chlorine.
3-(Tert-Butoxy)-6-Bromopyridazine: Similar structure but with a bromine atom instead of chlorine.
3-(Tert-Butoxy)-6-Iodopyridazine: Similar structure but with an iodine atom instead of chlorine.
Uniqueness
3-(Tert-Butoxy)-6-Chloropyridazine is unique due to the presence of the chlorine atom, which imparts distinct reactivity and chemical properties compared to its fluorine, bromine, and iodine analogs. The chlorine atom’s size and electronegativity influence the compound’s reactivity, making it suitable for specific chemical transformations and applications .
Properties
IUPAC Name |
3-chloro-6-[(2-methylpropan-2-yl)oxy]pyridazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClN2O/c1-8(2,3)12-7-5-4-6(9)10-11-7/h4-5H,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKZAMDDJDQKSSI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC1=NN=C(C=C1)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60377220 |
Source
|
Record name | 3-(Tert-Butoxy)-6-Chloropyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60377220 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.64 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17321-24-3 |
Source
|
Record name | 3-(Tert-Butoxy)-6-Chloropyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60377220 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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